molecular formula C8H11NO2 B2903558 5-propyl-1H-pyrrole-2-carboxylic acid CAS No. 1505069-69-1

5-propyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2903558
CAS No.: 1505069-69-1
M. Wt: 153.181
InChI Key: ANCHSDGIYBQDOA-UHFFFAOYSA-N
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Description

5-Propyl-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound features a propyl group attached to the fifth carbon of the pyrrole ring and a carboxylic acid group attached to the second carbon. Pyrrole derivatives are known for their biological and pharmacological activities, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-propyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4-diketones with ammonia or primary amines can lead to the formation of pyrrole derivatives. Another method involves the use of transition metal catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and efficiency The use of palladium or copper catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common strategy

Chemical Reactions Analysis

Types of Reactions: 5-Propyl-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Pyrrole-2,5-dicarboxylic acids.

    Reduction: Pyrrole-2-carboxaldehyde or pyrrole-2-methanol.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

5-Propyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives.

    Biology: Pyrrole derivatives are studied for their potential as enzyme inhibitors and signaling molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Pyrrole derivatives are used in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

    1H-pyrrole-2-carboxylic acid: Lacks the propyl group, making it less lipophilic.

    5-methyl-1H-pyrrole-2-carboxylic acid: Features a methyl group instead of a propyl group, affecting its reactivity and biological activity.

    5-ethyl-1H-pyrrole-2-carboxylic acid: Contains an ethyl group, offering different steric and electronic properties.

Uniqueness: 5-Propyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the propyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pyrrole derivatives and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

5-propyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(9-6)8(10)11/h4-5,9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCHSDGIYBQDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505069-69-1
Record name 5-propyl-1H-pyrrole-2-carboxylic acid
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